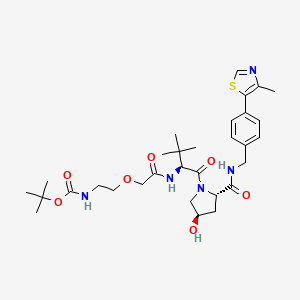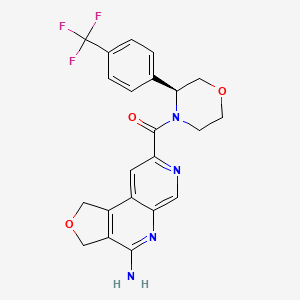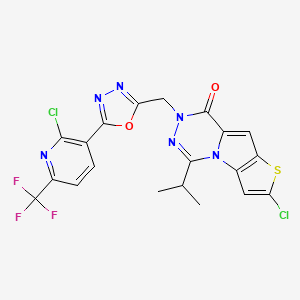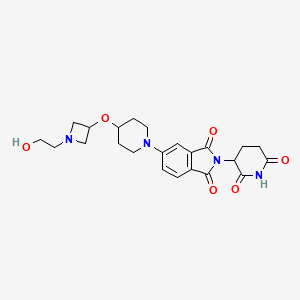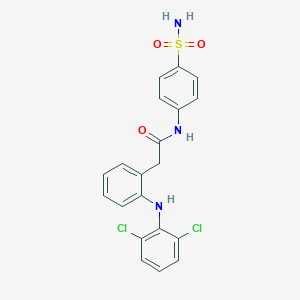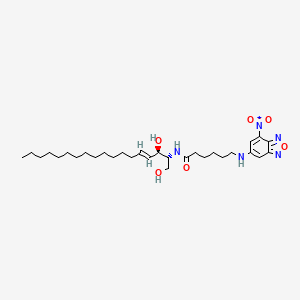
C6 NBD L-threo-ceramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of C6 NBD L-threo-ceramide involves the conjugation of a ceramide backbone with a 6-nitrobenzoxadiazole groupThe reaction conditions often involve the use of organic solvents such as chloroform, ethanol, and methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography. The compound is then formulated into a solid form for storage and distribution .
化学反应分析
Types of Reactions: C6 NBD L-threo-ceramide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ceramide backbone can undergo substitution reactions, particularly at the hydroxyl and amide groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Amino-derivatives of the ceramide.
Substitution: Various substituted ceramides depending on the reagents used.
科学研究应用
C6 NBD L-threo-ceramide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Utilized in cell biology to investigate sphingolipid metabolism and transport mechanisms.
Medicine: Employed in research on neurodegenerative diseases and cancer, where ceramide metabolism plays a crucial role.
Industry: Applied in the development of diagnostic tools and therapeutic agents due to its fluorescent properties .
作用机制
C6 NBD L-threo-ceramide exerts its effects by integrating into cellular membranes and mimicking the behavior of natural ceramides. It is rapidly transferred between liposomes and labels the Golgi apparatus. The compound is metabolized to C6 NBD sphingomyelin in cells, allowing researchers to track sphingolipid metabolism and transport pathways .
相似化合物的比较
C6 NBD D-erythro-ceramide: Another fluorescently tagged ceramide with similar properties but different stereochemistry.
C6 NBD dihydroceramide: A dihydro analog of C6 NBD ceramide, used for similar applications but with different metabolic pathways.
Uniqueness: C6 NBD L-threo-ceramide is unique due to its specific stereochemistry, which affects its interaction with cellular components and its metabolic fate. This makes it a valuable tool for studying specific aspects of sphingolipid biology that other analogs may not address .
属性
分子式 |
C30H49N5O6 |
|---|---|
分子量 |
575.7 g/mol |
IUPAC 名称 |
N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-6-yl)amino]hexanamide |
InChI |
InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(37)26(23-36)32-29(38)19-16-14-17-20-31-24-21-25-30(34-41-33-25)27(22-24)35(39)40/h15,18,21-22,26,28,31,36-37H,2-14,16-17,19-20,23H2,1H3,(H,32,38)/b18-15+/t26-,28-/m1/s1 |
InChI 键 |
QUAQFTJPXDOFOM-SVTPMZLBSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


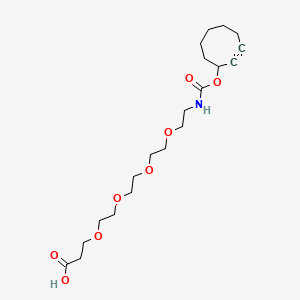
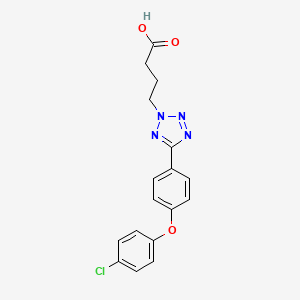
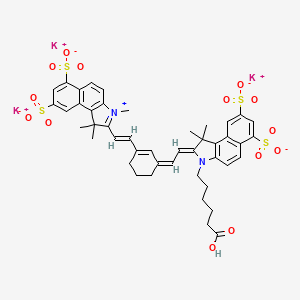
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
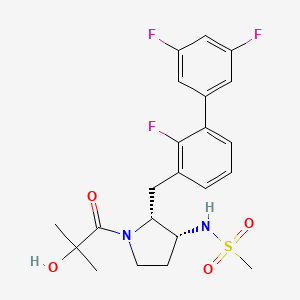
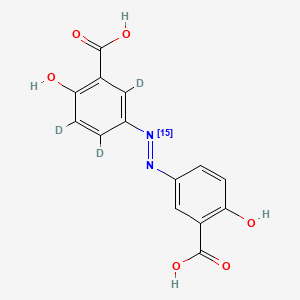

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
